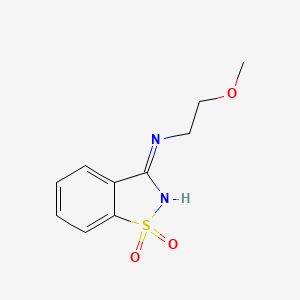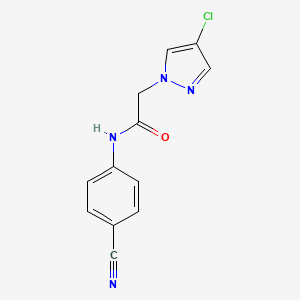![molecular formula C7H9FO B2648729 (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one CAS No. 1138336-42-1](/img/structure/B2648729.png)
(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 128.15 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9FO/c8-6-2-5-1-4(6)3-7(5)9/h4-6H,1-3H2/t4-,5-,6+/m0/s1 . The InChI key is HVYBLLSCOLSAJQ-HCWXCVPCSA-N .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 128.15 . The compound is typically stored at a temperature of 4 degrees Celsius .作用機序
The mechanism of action of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one involves its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. Studies have shown that this compound has a high affinity for acetylcholinesterase and can effectively inhibit its activity. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes or neurotransmitters. This makes it a valuable tool for studying the role of acetylcholine in cognitive function. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one. One area of research is the development of more efficient synthesis methods to produce higher yields of pure compound. Another area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in the treatment of neurological disorders.
合成法
The synthesis of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one involves several steps, including the reaction of cyclohexanone with fluorine gas in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to form the final product. This synthesis method has been optimized over the years to produce high yields of pure this compound.
科学的研究の応用
The potential therapeutic applications of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one have been studied extensively in scientific research. One of the most promising areas of research is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(1S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c8-6-2-5-1-4(6)3-7(5)9/h4-6H,1-3H2/t4-,5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYBLLSCOLSAJQ-HCWXCVPCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2648648.png)

![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)
![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)

![1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2648654.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2648655.png)


![N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B2648663.png)
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2648664.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2648668.png)